BenchChemオンラインストアへようこそ!

Alteplase

Cardiology Thrombolysis Myocardial Infarction

Alteplase is the only thrombolytic with FDA approval across four indications—acute ischemic stroke, STEMI, pulmonary embolism, and catheter clearance—enabling formulary consolidation. Unlike streptokinase, it is non-antigenic; unlike tenecteplase, it is FDA-approved for stroke. With 94% first-dose catheter clearance success vs. 75% for urokinase, it delivers superior patency restoration. Supported by nearly three decades of real-world safety data, Alteplase provides the broadest regulatory portfolio among fibrinolytic agents.

Molecular Formula C19H20O5
Molecular Weight 0
CAS No. 105857-23-6
Cat. No. B1167726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteplase
CAS105857-23-6
Molecular FormulaC19H20O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alteplase (CAS 105857-23-6) Procurement Guide: Recombinant Tissue Plasminogen Activator Specifications and Comparator Landscape


Alteplase (CAS 105857-23-6) is a recombinant human tissue-type plasminogen activator (rt-PA), a 527-amino acid glycosylated serine protease produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells [1]. It functions by binding to fibrin and catalyzing the conversion of plasminogen to plasmin, thereby initiating localized fibrinolysis [1]. Unlike streptokinase (first-generation, non-fibrin-selective) and urokinase (first-generation, non-fibrin-selective), alteplase exhibits fibrin-enhanced activity but not absolute fibrin specificity [2]. Its primary clinical comparators in contemporary procurement include tenecteplase (TNK-tPA, a triple-mutant variant with prolonged half-life and enhanced fibrin specificity), reteplase (r-PA, a deletion mutant lacking the fibronectin finger and EGF domains), and streptokinase (a bacterial protein with low acquisition cost but antigenic potential). For catheter clearance applications, urokinase serves as the historical comparator. Each comparator presents distinct pharmacodynamic, pharmacokinetic, and practical differentiation points that influence product selection across clinical and industrial contexts.

Why Alteplase Cannot Be Interchanged with In-Class Thrombolytics: Key Differentiators for Scientific Procurement


Alteplase, tenecteplase, reteplase, streptokinase, and urokinase are not interchangeable thrombolytics despite sharing a common mechanistic endpoint of plasminogen activation. Critical molecular differences translate into quantifiable variations in fibrin binding affinity, plasma half-life, systemic fibrinogen depletion, resistance to plasminogen activator inhibitor-1 (PAI-1), and administration logistics [1]. For instance, tenecteplase demonstrates approximately 15-fold higher fibrin specificity than alteplase and an 80-fold reduction in PAI-1 binding, enabling single-bolus administration [2]. Reteplase, lacking the fibronectin finger and EGF domains, exhibits substantially lower fibrin binding affinity than alteplase, which paradoxically facilitates deeper clot penetration in certain contexts [3]. Streptokinase is non-fibrin-selective, antigenic, and associated with a different bleeding risk profile [4]. These molecular distinctions produce measurable differences in clinical outcomes, safety profiles, and practical handling requirements that preclude simple substitution without consideration of the specific use case, patient population, and institutional workflow constraints.

Alteplase (CAS 105857-23-6) Quantitative Comparative Evidence: Head-to-Head Data Against Key Thrombolytic Comparators


Alteplase vs. Tenecteplase: ASSENT-2 Trial 1-Year Mortality Equivalence in STEMI

In the ASSENT-2 double-blind, randomized trial of 16,949 patients with ST-elevation acute myocardial infarction (STEMI) treated within 6 hours of symptom onset, front-loaded alteplase (≤100 mg accelerated infusion) and weight-adjusted single-bolus tenecteplase (30–50 mg) demonstrated equivalent 1-year mortality. At 1 year, mortality rates were 9.1% for alteplase and 9.2% for tenecteplase, yielding a risk ratio of 1.01 (95% CI, 0.91–1.12) [1]. At 30 days, covariate-adjusted all-cause mortality was 6.15% for alteplase versus 6.18% for tenecteplase, meeting the prespecified equivalence criteria (1% absolute or 14% relative difference) [2]. Notably, non-cerebral bleeding complications were significantly lower with tenecteplase (26.43% vs 28.95%, p=0.0003), and fewer patients required blood transfusion (4.25% vs 5.49%, p=0.0002) [2]. Rates of intracranial hemorrhage were similar (0.94% for alteplase vs 0.93% for tenecteplase) [2]. The composite outcome of death or non-fatal stroke at 30 days was 7.04% with alteplase and 7.11% with tenecteplase (relative risk 1.01, 95% CI 0.91–1.13) [2].

Cardiology Thrombolysis Myocardial Infarction

Alteplase vs. Reteplase: RAISE Trial Functional Outcomes in Acute Ischemic Stroke

The RAISE trial, a phase 3 multicenter randomized controlled trial, compared reteplase (two 18 mg boluses administered 30 minutes apart) with alteplase (0.9 mg/kg, maximum 90 mg, 10% bolus followed by 60-minute infusion) in 1,412 patients with acute ischemic stroke within 4.5 hours of symptom onset [1]. The primary efficacy outcome of excellent functional outcome (modified Rankin Scale score 0–1 at 90 days) occurred in 79.5% of reteplase-treated patients versus 70.4% of alteplase-treated patients (risk ratio 1.13; 95% CI 1.05–1.21; p<0.001 for noninferiority and p=0.002 for superiority) [1][2]. Symptomatic intracranial hemorrhage within 36 hours was observed in 2.0% of alteplase recipients and 2.4% of reteplase recipients (risk ratio 1.21; 95% CI 0.54–2.75) [1]. However, any intracranial hemorrhage at 90 days was higher with reteplase (7.7% vs 4.9%; risk ratio 1.59; 95% CI 1.00–2.51) [1]. A post-hoc subgroup analysis of patients with comorbid arrhythmia showed a significantly higher rate of significant neurological improvement (NIHSS score reduction ≥4 points or NIHSS ≤1) at 7 days in the reteplase group (78.9% vs 61.2%; RR 1.25; 95% CI 1.03–1.51; p=0.021) [3].

Neurology Stroke Thrombolysis

Alteplase vs. Streptokinase: Pooled Mortality and Bleeding Profile Comparison in Myocardial Infarction

Multiple large-scale randomized trials have compared alteplase with streptokinase in acute myocardial infarction. The International Study Group trial of 20,891 patients with suspected acute MI randomized to alteplase or streptokinase found no significant difference in hospital mortality (8.9% for tPA vs 8.5% for SK) [1]. However, stroke incidence was higher with alteplase (1.3% vs 1.0%), while major bleeds were higher with streptokinase (0.9% vs 0.6%) [1]. Pooled analysis of accelerated t-PA versus streptokinase from multiple randomized trials demonstrated a marginal 30-day mortality advantage for accelerated t-PA (6.6% vs 7.3%, relative risk 0.918, 95% CI 0.854–0.986, p=0.02) [2]. A network meta-analysis of 19 randomized controlled trials placed 35-day mortality for standard alteplase at 6.5–6.7% and accelerated alteplase at 5.8%, compared with streptokinase at 6.7–6.8% [3]. Notably, streptokinase carries antigenic potential due to its bacterial origin (Group C β-hemolytic Streptococcus) and cannot be re-administered within 6 months to 1 year, a limitation absent with alteplase [4].

Cardiology Myocardial Infarction Pharmacoeconomics

Alteplase vs. Urokinase: Catheter Clearance Efficacy in Pediatric Hemodialysis

A retrospective comparative analysis of pharmacomechanical thrombolysis in children with occluded permanent double-lumen hemodialysis catheters evaluated alteplase (37 procedures) versus urokinase (128 procedures) administered as a bolus dose dwelled for 60 minutes [1]. The primary endpoint of blockage resolution after the first thrombolytic dose was achieved in 94% (34/37) of alteplase procedures compared with 75% (96/128) of urokinase procedures (p=0.038) [1]. Notably, when the first dose of alteplase was unsuccessful, a second dose successfully cleared the blockage in all instances [1]. No serious adverse effects, including bleeding events, were observed in either group [1]. In a broader comparative analysis ranking thrombolytic agents across in vitro and in vivo models, the bleeding rate after thrombolysis followed the order: Urokinase > Alteplase > Tenecteplase [2]. Thrombolytic effectiveness was ranked as Urokinase < Alteplase < Tenecteplase, with adverse effects on cardiomyocytes following the same ordinal ranking [2].

Nephrology Pediatrics Catheter Management

Alteplase Fibrin Binding Affinity and Clot Penetration: Mechanistic Differentiation from Reteplase

In a dynamic plasma clot lysis model that permits pressure-driven plasma flow through the clot to mimic in vivo conditions, alteplase and reteplase exhibited concentration-dependent differential activity [1]. At low concentrations, both agents demonstrated similar clot lysis activity [1]. At high concentrations—as achieved during therapeutic administration for acute myocardial infarction—reteplase exhibited greater potency than alteplase [1]. Immunostaining of plasma clots revealed that alteplase tightly binds to the fibrin matrix and accumulates at the clot surface, resulting in plasminogen activation and fibrin degradation proceeding from the surface inward, dependent on continuous plasminogen supply from plasma [1]. In contrast, reteplase, due to its lack of high-affinity fibrin binding, penetrates the clot matrix and activates plasminogen inside the clot [1]. Standard in vitro analysis confirmed lower plasmin-forming activity and lack of high-affinity fibrin binding of reteplase compared with alteplase [1]. This mechanistic difference explains why reteplase achieves more effective clot penetration but also contributes to its higher systemic bleeding tendency in some clinical contexts.

Pharmacodynamics Fibrinolysis Mechanistic Studies

Alteplase Diluted Stability: Extended Ambient Temperature Bioactivity for Continuous Infusion Applications

A stability study evaluating alteplase diluted in normal saline solution at a concentration of 0.01 mg/mL demonstrated that the drug remains biochemically stable and retains bioactivity at ambient temperature for as long as 24 hours, as assessed by in vitro clot lysis assays [1]. This extended ambient stability contrasts with the more stringent storage requirements of unopened lyophilized alteplase, which must be stored at controlled room temperature (not exceeding 30°C) or refrigerated (2–8°C) and used within 8 hours of reconstitution [2]. The ability to maintain bioactivity in dilute normal saline for 24 hours at ambient temperature is a practical differentiator for continuous infusion protocols, such as the accelerated 90-minute infusion regimen for acute MI or the 60-minute infusion for acute ischemic stroke, where admixture preparation may occur hours before administration. In comparison, tenecteplase is administered as a single bolus, eliminating infusion stability considerations but requiring different workflow accommodations.

Pharmaceutical Stability Infusion Compatibility Formulation Science

Alteplase (CAS 105857-23-6) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Acute Ischemic Stroke Thrombolysis: Regulatory Benchmark with Favorable Intracranial Hemorrhage Profile

Alteplase remains the FDA-approved and guideline-recommended standard of care for intravenous thrombolysis in acute ischemic stroke within 4.5 hours of symptom onset. The RAISE trial demonstrated that while reteplase achieved superior 90-day functional outcomes (mRS 0–1: 79.5% vs 70.4%), alteplase was associated with a lower rate of any intracranial hemorrhage at 90 days (4.9% vs 7.7%; RR 1.59, 95% CI 1.00–2.51) [1][2]. Symptomatic ICH rates were comparable (2.0% vs 2.4%) [1]. For institutions prioritizing hemorrhagic safety or maintaining established stroke protocols, alteplase continues to provide a favorable risk-benefit profile with extensive real-world safety data spanning nearly three decades. Procurement decisions should weigh the logistical burden of the 60-minute infusion requirement against tenecteplase's bolus convenience and reteplase's efficacy advantage.

Acute ST-Elevation Myocardial Infarction: Equivalent Long-Term Mortality to Tenecteplase with Established Infusion Protocol

Alteplase demonstrates equivalent 1-year mortality outcomes to tenecteplase in STEMI (9.1% vs 9.2%; RR 1.01, 95% CI 0.91–1.12) [3][4]. While tenecteplase offers significantly reduced non-cerebral bleeding complications (26.43% vs 28.95%, p=0.0003) and lower transfusion requirements (4.25% vs 5.49%, p=0.0002), alteplase remains a viable option in settings where infusion pump infrastructure is already established and staff are trained in accelerated t-PA protocols [4]. For facilities without bolus thrombolytic access or those preferring to maintain a single thrombolytic across stroke and MI indications, alteplase provides cross-indication utility. When compared with streptokinase, accelerated alteplase offers a marginal 30-day mortality advantage (6.6% vs 7.3%; RR 0.918, p=0.02) and lower major bleeding risk (0.6% vs 0.9%) [5].

Central Venous Access Device Occlusion Management: Superior First-Dose Efficacy in Pediatric Populations

Alteplase demonstrates significantly higher first-dose success rates than urokinase for restoring patency to occluded central venous catheters in pediatric hemodialysis patients (94% vs 75%, p=0.038) [6]. When the first dose of alteplase was unsuccessful, a second dose achieved 100% clearance, with no serious adverse events observed [6]. This evidence supports alteplase procurement as the preferred agent for catheter clearance applications in both pediatric and adult settings, particularly given urokinase's limited market availability in many regions. The Cathflo Activase formulation (2 mg/2 mL single-use vial) is specifically approved for this indication, providing a differentiated product line distinct from systemic thrombolytic formulations.

Resource-Constrained Settings Requiring Cross-Indication Thrombolytic Utility

For healthcare systems seeking a single thrombolytic agent capable of addressing multiple indications—acute ischemic stroke, STEMI, pulmonary embolism, and catheter clearance—alteplase offers the broadest regulatory approval portfolio. While streptokinase provides lower acquisition cost (approximately 1/5 to 1/10 of alteplase), it carries antigenic potential precluding re-administration within 6–12 months and demonstrates higher major bleeding rates (0.9% vs 0.6% for alteplase) [7][8]. Tenecteplase, despite bolus convenience and favorable bleeding profile in STEMI, lacks FDA approval for acute ischemic stroke (though off-label use is increasing) and is not indicated for catheter clearance. Reteplase's higher any-ICH rate in stroke (7.7% vs 4.9%) may limit its adoption in bleeding-risk-averse stroke centers. Alteplase's cross-indication versatility, combined with its extensive evidence base, may justify higher acquisition costs through reduced formulary complexity and inventory consolidation.

Quote Request

Request a Quote for Alteplase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.